molecular formula C26H24ClN9Na2O12S3 B12771779 Disodium 2-((5-carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate CAS No. 84000-63-5

Disodium 2-((5-carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate

Cat. No.: B12771779
CAS No.: 84000-63-5
M. Wt: 832.2 g/mol
InChI Key: RJPIKZTZMIGCMQ-UHFFFAOYSA-L
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Description

Disodium 2-((5-carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, sulphonate, and triazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyridyl azo compound: This step involves the reaction of a pyridine derivative with an azo coupling reagent under acidic or basic conditions.

    Introduction of the triazine moiety: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a triazine derivative.

    Sulphonation and chlorination:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, the compound may be used as a probe or marker due to its specific functional groups. It can also be studied for its potential biological activity.

Medicine

In medicine, the compound may have potential applications as a drug candidate or diagnostic agent. Its interactions with biological targets can be explored for therapeutic purposes.

Industry

In industrial applications, the compound can be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the compound’s functional groups. The pathways involved may include enzyme inhibition, receptor binding, or signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate
  • Disodium 2-((5-carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and molecular structure. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

84000-63-5

Molecular Formula

C26H24ClN9Na2O12S3

Molecular Weight

832.2 g/mol

IUPAC Name

disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C26H26ClN9O12S3.2Na/c1-3-36-22(38)19(21(28)37)13(2)20(23(36)39)35-34-17-12-15(7-8-18(17)50(42,43)44)30-26-32-24(27)31-25(33-26)29-14-5-4-6-16(11-14)49(40,41)10-9-48-51(45,46)47;;/h4-8,11-12,38H,3,9-10H2,1-2H3,(H2,28,37)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;/q;2*+1/p-2

InChI Key

RJPIKZTZMIGCMQ-UHFFFAOYSA-L

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+]

Origin of Product

United States

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